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Topic: Clinical Trial Design for a Novel HER2-Targeted Antibody-Drug Conjugate (ADC)

Preamble: Clarification on Tezatabep Matraxetan

Before detailing the clinical trial protocols, it is crucial to clarify the identity of the agent
specified in the topic query, "Tezatabep Matraxetan." Recent, authoritative data from clinical
trial registries and press releases from its developer, Affibody AB, identify Tezatabep
Matraxetan (also known as ABY-025) as a diagnostic PET imaging agent.[1][2][3] It is
comprised of a HER2-targeting Affibody® molecule labeled with Gallium-68 and is used to
visualize HER2 expression in metastatic breast cancer.[1] Its clinical trials are designed to
evaluate its ability to predict patient response to HER2-targeted therapies like Trastuzumab
Deruxtecan, not to treat the cancer itself.[1][3]

To fulfill the user's core request for a therapeutic clinical trial design, this document will outline
the protocols for a plausible, homologous therapeutic agent. We will proceed with the
hypothetical name "Tezatabep-Vedotin," an antibody-drug conjugate combining the HER2-
targeting Tezatabep moiety with a validated cytotoxic payload class (an auristatin derivative).
This framework provides a scientifically rigorous and relevant guide for researchers in drug
development.

Introduction to Tezatabep-Vedotin: A Hypothetical
HER2-Targeted ADC
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Tezatabep-Vedotin is conceptualized as a next-generation antibody-drug conjugate designed
for high-specificity targeting of Human Epidermal Growth Factor Receptor 2 (HER2)-expressing
tumors. It consists of three core components as defined by established ADC principles[4]:

o Targeting Moiety: A high-affinity, small-format Affibody® molecule, Tezatabep, which
specifically binds to a distinct epitope on the HER2 receptor.[1][5] Its small size (approx. 6
kDa) may facilitate enhanced tumor penetration compared to full-sized monoclonal
antibodies.[1]

» Cytotoxic Payload: A potent microtubule-disrupting agent from the auristatin class (e.g.,
Monomethyl Auristatin E - MMAE), referred to as "-Vedotin." This class of payload is clinically
validated and functions by inducing cell cycle arrest and apoptosis in rapidly dividing cells.[6]

o Linker: A protease-cleavable linker designed to be stable in systemic circulation and to
release the cytotoxic payload following internalization into the target cancer cell.[4]

The therapeutic rationale is to deliver a highly potent cytotoxic agent directly to HER2-
overexpressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic
toxicity, a hallmark goal of ADC therapy.[7][8]

Scientific Rationale and Mechanism of Action

HERZ2 is a well-validated oncogenic driver, and its overexpression is associated with aggressive
disease in breast, gastric, and other solid tumors.[5][9] Tezatabep-Vedotin leverages this
dependency. The proposed mechanism of action follows a multi-step process:

» Circulation & Binding: Tezatabep-Vedotin is administered intravenously and circulates
systemically. The Tezatabep component selectively binds to the HER2 receptor on the
surface of tumor cells.

« Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[4]

o Payload Release: Within the cell, the complex is trafficked to the lysosome, where acidic
conditions and proteases cleave the linker, releasing the active MMAE payload.

e Cytotoxicity: The freed MMAE payload binds to tubulin, disrupting microtubule
polymerization. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis
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(programmed cell death).[6]

» Bystander Effect: The membrane-permeable nature of MMAE allows it to diffuse into
adjacent tumor cells, including those with low or no HER2 expression, killing them in a
"bystander effect."[6] This is critical for treating heterogeneous tumors.[10]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10547921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10547921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12658714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Bloodstream

Tezatabep-Vedotin (ADC)

1. Binding

HER2+ Tumor Cell

HER2 Receptor

2. Internalization

Endocytosis &
Internalization
|

I
14. Linker Cleavage
|& Payload Release

Released Payload

(MMAE) |
|
. Cytotoxicity 6.:Bystander Killing
Adjacl;ent Tumor Cell
(Bystander Effect)

(Tubulin Disruptior)

Apoptosis

Click to download full resolution via product page

Caption: Proposed Mechanism of Action (MoA) for Tezatabep-Vedotin.
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Preclinical Development Synopsis

A robust preclinical data package is mandatory for advancing an ADC to human trials.[11] The
Investigational New Drug (IND) application for Tezatabep-Vedotin would require the following

assessments:
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Preclinical Study Type

Key Objectives &
Endpoints

Rationale

In Vitro Studies

- Binding Affinity: Measure KD
of Tezatabep moiety to HER2
receptor. - Cytotoxicity: Assess
IC50 in HER2-high, HER2-low,
and HER2-negative cell lines. -
Internalization Assay: Confirm
ADC is internalized upon

binding.

Establishes target
engagement, potency, and
specificity. Provides initial

dose-range finding rationale.

In Vivo Efficacy

- Xenograft Models: Evaluate
tumor growth inhibition in
HER2-positive patient-derived
xenograft (PDX) models (e.qg.,
breast, gastric cancer).[12][13]
- Dose-Response: Determine
the relationship between dose

and anti-tumor activity.

Demonstrates efficacy in a
biological system. Validates
the therapeutic concept and

informs clinical dose selection.

Pharmacokinetics (PK)

- Animal PK: Characterize the
PK profiles of the total
antibody, conjugated ADC, and
free payload in at least two
species (rodent, non-human

primate).[11]

Understands drug exposure,
clearance, and stability (Drug-
to-Antibody Ratio - DAR) in
circulation. Critical for dose

extrapolation to humans.

GLP Toxicology

- Dose Range-Finding: Identify
dose-limiting toxicities (DLTSs). -
GLP Tox Studies: Determine
the No-Observed-Adverse-
Effect Level (NOAEL) and
Maximum Tolerated Dose
(MTD) in two relevant species.
[11]

Assesses the safety profile
and identifies potential on-
target, off-tumor and off-target
toxicities. Informs the starting

dose for human trials.

Clinical Development Plan: Phase | to Phase lli
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The clinical development of Tezatabep-Vedotin will proceed in a phased approach, consistent
with regulatory guidance for oncology ADCs.[8][14]

Phase I: Safety & Dose Finding Phase II: Efficacy & Patient Population Phase I11: Confirmatory Trial

ision X Go/No-Go Decision
PartA: Determine RP2D Part B: (Safety & Preliminary Efficacy) Simon's 2-Stage or Basket Trial (ORR & Duration of Response)
Dose Escalation (3+3) Dose Expansion (e.g. HER2+ mBC, GC)

Randomized Controlled Trial vs.
Standard of Care (SoC)

Click to download full resolution via product page

Caption: Phased Clinical Development Pathway for Tezatabep-Vedotin.

Protocol: Phase | First-in-Human (FIH) Trial

Title: A Phase I, Open-Label, Dose-Escalation and Dose-Expansion Study to Evaluate the
Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of Tezatabep-Vedotin
in Patients with Advanced HER2-Expressing Solid Tumors.

Scientific Integrity & Rationale: The primary goal of a FIH trial is to ensure patient safety.[15]
[16] A "3+3" dose-escalation design is the standard, conservative approach to minimize the
number of patients exposed to potentially sub-therapeutic or overly toxic doses. The dose-
expansion phase confirms the safety of the selected dose (RP2D) and provides an early signal
of efficacy.

Study Objectives:
e Primary:
o To assess the safety and tolerability of Tezatabep-Vedotin.

o To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2
Dose (RP2D).

e Secondary:
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o To characterize the Pharmacokinetic (PK) profile of Tezatabep-Vedotin (total antibody,
ADC, and free payload).

o To evaluate preliminary anti-tumor activity (Objective Response Rate - ORR per RECIST
1.2).

o Exploratory:

o To assess immunogenicity (anti-drug antibodies).

o To explore the relationship between HER2 expression levels and clinical activity.
Patient Population (Inclusion Criteria):
e Adults (=18 years).[17]

» Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which
standard therapies are no longer effective.

o Documented HER2 expression (IHC 1+, 2+, or 3+) by central lab confirmation.
o ECOG performance status of O or 1.

e Adequate organ function (hematologic, renal, and hepatic).[14]

Methodology: Part A - Dose Escalation

» Design: Standard 3+3 cohort design.

» Dosing: Patients will receive escalating doses of Tezatabep-Vedotin intravenously once
every 3 weeks (Q3W). The starting dose will be based on preclinical toxicology data (e.qg.,
1/10th of the NOAEL in the most sensitive species).

o DLT Evaluation: Patients are monitored for Dose-Limiting Toxicities (DLTs) during the first
cycle (21 days).

o Escalation Logic:

o If 0/3 patients experience a DLT, escalate to the next dose level.
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o If 1/3 patients experience a DLT, expand the cohort to 6 patients. If <1/6 have a DLT,
escalate. If >2/6 have a DLT, the MTD has been exceeded.

o If 22/3 patients experience a DLT, the MTD has been exceeded. The MTD is defined as
the dose level below this.

o RP2D Selection: The RP2D is typically the MTD, but may be a lower dose if clinically
meaningful activity is seen with a better safety profile.

Methodology: Part B - Dose Expansion

e Enrollment: Once the RP2D is determined, enroll an additional 15-20 patients with specific
tumor types (e.g., HER2+ metastatic breast cancer) at that dose.

e Purpose: To further characterize the safety, tolerability, and PK of the RP2D and to obtain a
more robust estimate of preliminary efficacy.

Protocol: Phase Il Efficacy Study

Title: A Phase Il, Single-Arm, Open-Label, Multicenter Study of Tezatabep-Vedotin in Patients
with Previously Treated HER2-Positive Metastatic Breast Cancer.

Scientific Integrity & Rationale: This phase aims to robustly estimate the efficacy of Tezatabep-
Vedotin in a well-defined patient population to determine if it warrants a large, expensive Phase
[l trial. A Simon's two-stage design is often used to allow for early stopping if the drug shows
insufficient activity, thus protecting patients from ineffective treatment.

Study Objectives:
e Primary:

o To evaluate the Objective Response Rate (ORR) of Tezatabep-Vedotin as assessed by an
Independent Review Committee (IRC) per RECIST 1.1.

e Secondary:

o Duration of Response (DoR).
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o Progression-Free Survival (PFS).

o Overall Survival (OS).

o Safety and tolerability profile.

Patient Population (Inclusion Criteria):

Histologically confirmed HER2-positive (IHC 3+ or IHC 2+/ISH+) metastatic breast cancer.

Patients must have received at least two prior lines of anti-HER2 therapy in the metastatic
setting (e.g., a taxane, trastuzumab, and T-DM1 or T-DXd).[17][18]

Measurable disease as per RECIST 1.1.

ECOG performance status of O or 1.

Methodology:

Design: Simon's optimal two-stage design.

o Stage 1: Enroll a small number of patients (e.g., n=19). If a predefined minimum number of
responses (e.g., 23) is observed, proceed to Stage 2.

o Stage 2: Enroll additional patients to reach the full sample size (e.g., n=40).

o Treatment: Administer Tezatabep-Vedotin at the RP2D determined in the Phase | study, Q3W
until disease progression or unacceptable toxicity.

o Efficacy Assessment: Tumor imaging (CT or MRI) performed at baseline and every 6 weeks
thereatfter.

 Statistical Plan: The primary endpoint is ORR. The null hypothesis (HO) that the true
response rate is low (e.g., <15%) will be tested against the alternative hypothesis (H1) that
the response rate is promising (e.g., 235%).

Biomarker and Pharmacokinetics Protocol
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Rationale: A strong biomarker and PK plan is essential for understanding who benefits from the
drug and why. It is a core component of modern ADC development.[11]

Protocol Steps:
o Sample Collection:

o PK Samples: Collect whole blood/plasma at pre-specified time points (e.g., pre-dose, end
of infusion, and multiple points post-infusion) during Cycles 1 and 2 of the Phase /1|
studies.

o Biomarker Samples: Mandatory archival tumor tissue must be submitted for central
confirmation of HER2 status. Where feasible and safe, fresh pre-treatment and on-
treatment biopsies will be collected in the dose-expansion cohort.

» Bioanalytical Methods:
o Develop and validate three distinct ligand-binding assays (ELISA) to measure:
» Total antibody (Tezatabep moiety, both conjugated and unconjugated).
= |ntact ADC.
» Free cytotoxic payload (using LC-MS/MS).

o This is required by regulatory agencies to understand the disposition of all components of
the ADC.[15][16]

o Biomarker Analysis:

o HER2 Confirmation: Central lab confirmation of HER2 status using standard IHC and ISH
assays.

o Exploratory Analysis: Analyze biopsy tissue for other potential resistance mechanisms
(e.g., mutations in the HER2 signaling pathway, expression of drug efflux pumps).[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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